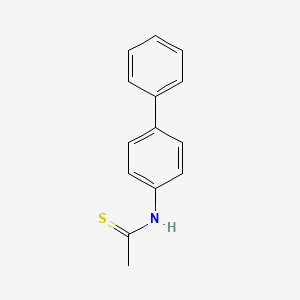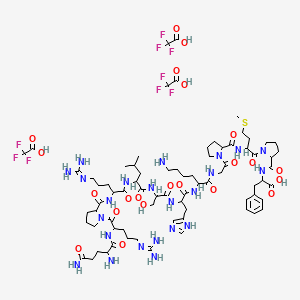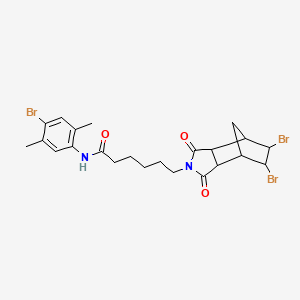![molecular formula C15H18F3NO4 B12466463 Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466463.png)
Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a trifluoromethyl group, which is known for its ability to enhance the biological activity of molecules, making it a valuable component in pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:
Formation of the Core Structure: This involves the reaction of ethyl 2-bromo-3,3,3-trifluoropropanoate with 4-acetylaminophenol under basic conditions to form the intermediate compound.
Functionalization: The intermediate is then subjected to further reactions, such as acetylation and esterification, to introduce the desired functional groups and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in the production of agrochemicals and other industrial products.
作用机制
The mechanism of action of Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
相似化合物的比较
Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate can be compared with other similar compounds, such as:
Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxybutanoate: Similar structure but with a butanoate group instead of a propanoate group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-{4-[acetyl(ethyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxyacetate: Similar structure but with an acetate group instead of a propanoate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C15H18F3NO4 |
|---|---|
分子量 |
333.30 g/mol |
IUPAC 名称 |
ethyl 2-[4-[acetyl(ethyl)amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C15H18F3NO4/c1-4-19(10(3)20)12-8-6-11(7-9-12)14(22,15(16,17)18)13(21)23-5-2/h6-9,22H,4-5H2,1-3H3 |
InChI 键 |
DYDJBUNMMCZWLT-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1=CC=C(C=C1)C(C(=O)OCC)(C(F)(F)F)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-1',3',3'-trimethyl-5',8-dinitrospiro[chromene-2,2'-indole]](/img/structure/B12466382.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466389.png)


![3-[2-(tritylamino)ethyl]-1H-indol-5-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B12466412.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B12466417.png)




![2-(4-methylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B12466435.png)
![N-(2-methoxyphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12466438.png)


